molecular formula C7H5BF4O2 B125455 (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid CAS No. 159020-59-4

(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B125455
CAS No.: 159020-59-4
M. Wt: 207.92 g/mol
InChI Key: WEMCWZGCSRGJGW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

3-Fluoro-5-(trifluoromethyl)phenylboronic acid is often used as a reactant in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a partner for the palladium-catalyzed cross-coupling with halides or pseudo-halides .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions . These reactions are part of synthetic chemistry and are used for the creation of carbon-carbon bonds, a key step in the synthesis of many chemical compounds .

Result of Action

The compound’s ability to participate in various chemical reactions suggests that it could be used to synthesize a wide range of biologically active molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-5-(trifluoromethyl)phenylboronic acid. For instance, the compound is typically stored in a cool, dry place to maintain its stability . Additionally, safety data sheets indicate that the compound may cause skin and eye irritation, and may be harmful if swallowed . Therefore, appropriate safety measures should be taken when handling this compound.

Biochemical Analysis

Biochemical Properties

(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides. The compound acts as an inhibitor of FAAH, thereby affecting the levels of fatty acid amides in the body . Additionally, this compound can interact with other proteins and enzymes involved in metabolic pathways, influencing their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting FAAH, this compound can alter the signaling pathways mediated by fatty acid amides, leading to changes in cellular responses and metabolic processes . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FAAH, inhibiting its enzymatic activity and preventing the breakdown of fatty acid amides . This inhibition leads to an accumulation of fatty acid amides, which can then interact with their respective receptors and influence various physiological processes. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of FAAH and prolonged alterations in cellular metabolism and signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit FAAH without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including disruptions in metabolic processes and cellular functions . Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical and cellular effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s inhibition of FAAH affects the metabolic flux of fatty acid amides, leading to changes in their levels and downstream metabolites . Additionally, this compound may influence other metabolic pathways by interacting with enzymes involved in the synthesis and degradation of other biomolecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues, where it can exert its biochemical effects . The distribution of this compound can vary depending on the tissue type and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization within the cell, as it may interact with different biomolecules in various subcellular compartments . Understanding the subcellular distribution of this compound is essential for elucidating its precise mechanism of action and effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-5-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which can improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic properties, making it particularly useful in cross-coupling reactions and the synthesis of complex organic molecules .

Properties

IUPAC Name

[3-fluoro-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O2/c9-6-2-4(7(10,11)12)1-5(3-6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMCWZGCSRGJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382499
Record name [3-Fluoro-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159020-59-4
Record name [3-Fluoro-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-(trifluoromethyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a second reaction vessel, 40 mL of tetrahydrofuran was cooled to -78° C., and 2.3 mL (0.021 mole) of trimethyl borate was added dropwise as the Grignard reagent of 3-fluoro-5-trifluoromethylphenyl bromide prepared above was transferred into the second reaction vessel using a cannula. The temperature of the reaction mixture was maintained below -60° C. during the additions. Upon completion of the additions, the reaction mixture was again cooled to -78° C., where it was stirred for about 45 minutes. After this time, the reaction mixture was allowed to warm to ambient temperature. The reaction mixture was then poured into about 200 mL of water and was made acidic with aqueous 5% hydrochloric acid. The mixture was extracted with four 100 mL portions of ethyl acetate. The combined extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding 3.3 grams of 3-fluoro-5-trifluoromethylphenylboronic acid, mp 167°-168° C. The NMR spectrum was consistent with the proposed structure.
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Synthesis routes and methods II

Procedure details

3-Bromo-5-fluorobenzotrifluoride was lithiated with n-butyllithium and treated with tri-isopropylborate to give 3-fluoro-5-trifluoromethylphenyl boronic acid. This was coupled to 5-bromopyrimidine, using Suzuki methodology to afford 3-fluoro-5-(pyrimidin-5-yl)benzotrifluoride. Hydrolysis with conc. sulphuric acid and chlorosulphonic acid afforded 3-fluoro-5-(pyrimidin-5-yl)benzoic acid. This was converted to the methyl ester by treatment with methanol and conc. sulphuric acid, and to the hydrazide by treatment with hydrazine hydrate. Diazotisation and treatment with potassium carbonate afforded the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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